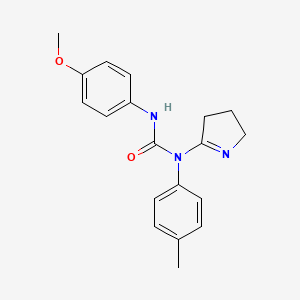

![molecular formula C19H21FN2O B6506374 4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide CAS No. 946208-79-3](/img/structure/B6506374.png)

4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known to be a potent PDE10A inhibitor . The molecule also contains a tetrahydroquinoline group, which is a type of heterocyclic compound. These types of compounds are often found in many biologically active molecules.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Benzamides are typically solid at room temperature and have relatively high melting points .Wirkmechanismus

Target of Action

The primary target of 4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide is PDE10A (phosphodiesterase) . PDE10A is a protein that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide acts as a potent inhibitor of PDE10A . By inhibiting PDE10A, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration. This results in the amplification of the signals transmitted by these cyclic nucleotides .

Biochemical Pathways

The inhibition of PDE10A affects the cyclic nucleotide signaling pathway . Cyclic nucleotides, such as cAMP and cGMP, are key secondary messengers in many biological processes, including neural signaling. By increasing the concentration of these cyclic nucleotides, 4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide can enhance the signal transduction processes mediated by these molecules .

Pharmacokinetics

It is known that the compound possesses agood pharmacokinetic profile in rats . The impact on bioavailability would depend on these ADME properties.

Result of Action

The molecular effect of 4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide’s action is the increased intracellular concentration of cyclic nucleotides . At the cellular level, this can lead to enhanced signal transduction, potentially affecting various cellular processes depending on the specific cell type and the signaling pathways involved .

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-22-12-2-3-16-13-14(4-9-18(16)22)10-11-21-19(23)15-5-7-17(20)8-6-15/h4-9,13H,2-3,10-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDYBYRXJDRETO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-3-(4-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6506294.png)

![N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B6506302.png)

![N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6506312.png)

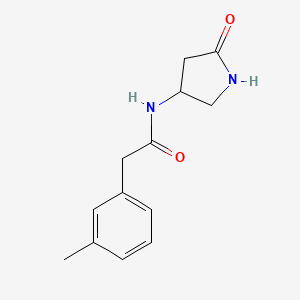

![3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6506329.png)

![N-(4-fluorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6506353.png)

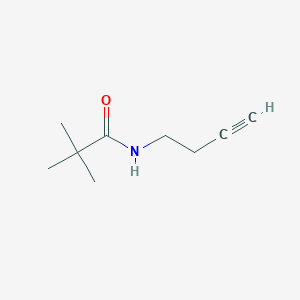

![3-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]butanamide](/img/structure/B6506358.png)

![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6506363.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6506370.png)

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B6506379.png)

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6506386.png)

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6506391.png)